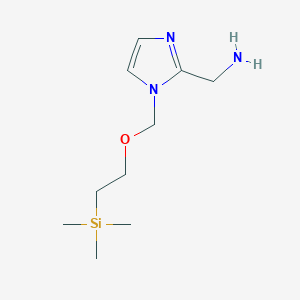
5-Thiazolemethanamine,N,N-dimethyl-(9CI)
Übersicht
Beschreibung
5-Thiazolemethanamine,N,N-dimethyl-(9CI) is a heterocyclic organic compound that features a thiazole ring substituted with a dimethylaminomethyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) can be achieved through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with thioamides under acidic conditions. Another method includes the cyclization of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .
Industrial Production Methods
Industrial production of thiazole derivatives often involves the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
5-Thiazolemethanamine,N,N-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the dimethylaminomethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wissenschaftliche Forschungsanwendungen
5-Thiazolemethanamine,N,N-dimethyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 5-Thiazolemethanamine,N,N-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound, known for its aromaticity and biological activity.
5-Methylthiazole: A similar compound with a methyl group at the 5-position.
2-Aminothiazole: Features an amino group at the 2-position, known for its antimicrobial properties
Uniqueness
5-Thiazolemethanamine,N,N-dimethyl-(9CI) is unique due to the presence of the dimethylaminomethyl group, which can enhance its solubility and reactivity. This substitution can also influence its biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H10N2S |
|---|---|
Molekulargewicht |
142.22 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C6H10N2S/c1-8(2)4-6-3-7-5-9-6/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
KPPSPOPQZZDHPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CN=CS1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B8718083.png)

![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)
![1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole](/img/structure/B8718122.png)

![(2-{[(4-Chlorophenyl)methyl]amino}phenyl)methanol](/img/structure/B8718130.png)
![(s)-2-Amino-3-(benzo[d][1,3]dioxol-4-yl)propanoic acid](/img/structure/B8718138.png)





